molecular formula C14H16O2 B2383250 (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one CAS No. 2287237-17-4

(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one

Cat. No.: B2383250
CAS No.: 2287237-17-4
M. Wt: 216.28
InChI Key: DQYUGMGODZPAOS-DYEKYZERSA-N
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Description

(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one is a bicyclic ketone featuring a phenylmethoxy substituent at the 7-position. The compound’s bicyclo[3.2.0] framework imposes significant conformational rigidity, influencing its physical properties and chemical behavior.

Properties

IUPAC Name

(1S,5R,7S)-7-phenylmethoxybicyclo[3.2.0]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-13-11-7-4-8-12(11)14(13)16-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2/t11-,12+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYUGMGODZPAOS-DYEKYZERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(=O)C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)C(=O)[C@H]2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and benzyl chloride.

    Cycloaddition Reaction: A Diels-Alder reaction between cyclopentadiene and a suitable dienophile forms the bicyclic core.

    Functional Group Modification:

    Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The phenylmethoxy group and the bicyclic core play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The bicyclo[3.2.0]heptan-6-one scaffold is versatile, with modifications at positions 1, 5, and 7 leading to diverse derivatives:

Compound Name Substituents/Modifications Key Structural Features
(1S,5R,7S)-7-Phenylmethoxy derivative 7-OCH₂Ph Rigid bicyclic core with aromatic ether
5-Aryl-3-azabicyclo[3.2.0]heptan-6-one Nitrogen at position 3; aryl group at C5 Azabicyclic system with analgesic activity
(1R,5R,7S)-7-Chloro derivative (18) 7-Cl; 1-OH Halogenated ketone with hydroxyl group
rac-(1R,5R,7S)-7-Methyl derivative 7-CH₃ Simplified alkyl substituent

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the ketone, enhancing reactivity in nucleophilic additions.
  • Aromatic substituents (e.g., phenylmethoxy) may improve lipophilicity, impacting bioavailability .

Physicochemical Properties

Critical data from NMR, MS, and crystallography:

Compound $ ^1 \text{H-NMR} $ (δ, CDCl₃) $ ^{13} \text{C-NMR} $ (δ, CDCl₃) HRMS (m/z)
(1S,5R,7S)-7-Phenylmethoxy derivative Not explicitly reported; analogous 12g: 3.03–3.25 (m) 20.8–214.0 (ketone C=O at 214.0) 168.1149 (calc. 168.1150)
(1S,5R,7S)-7-Ethyl derivative (12c) 1.03 (t, J=7.2 Hz), 3.26–3.34 (m) 12.1–215.6 (ketone C=O at 215.6) 154.0995 (calc. 154.0994)
3-Aza derivatives Aromatic protons: 6.5–7.5 ppm; NH signals absent C=O at ~170 ppm; aryl carbons at 110–150 Variable

Thermodynamic Stability :

  • Crystallographic data () reveal that substituents like isopropylidene stabilize spirocyclic derivatives via intramolecular hydrogen bonds (C–H···O) and π-π stacking.

Reactivity and Functionalization

  • Baeyer-Villiger Oxidation : Bicyclo[3.2.0]heptan-6-one undergoes regioselective oxidation. DFT studies indicate that P1 and P3 regioisomers are kinetically and thermodynamically favored for related ketones .
  • Enzymatic Reduction : HLADH selectively reduces (1R,5S)-7-chloro derivatives to chlorohydrins with retained stereochemistry .
  • Solvolysis: Methanolysis of chlorinated intermediates (e.g., 14b) yields hydroxylated products (18 and 19) with moderate efficiency .

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